1,2-Epoxy-5-hexene

Description

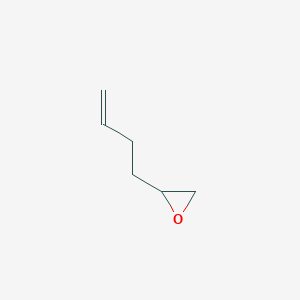

Structure

3D Structure

Properties

IUPAC Name |

2-but-3-enyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-6-5-7-6/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUUOUUYKIVSIAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC1CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20908458 | |

| Record name | 2-(3-Buten-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10353-53-4 | |

| Record name | 2-(3-Buten-1-yl)oxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10353-53-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Hexene, 5,6-epoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010353534 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3-Buten-1-yl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20908458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-epoxyhex-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,2-Epoxy-5-hexene from 1,5-hexadiene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 1,2-Epoxy-5-hexene, a valuable chiral building block in organic synthesis, from the starting material 1,5-hexadiene (B165246). This document provides a comprehensive overview of prevalent synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction parameters. The selective epoxidation of one of the two double bonds in 1,5-hexadiene to yield the monoepoxide is a key challenge addressed herein.

Core Synthesis Methodologies

The selective epoxidation of 1,5-hexadiene to this compound can be effectively achieved through two primary methods: epoxidation with meta-chloroperoxybenzoic acid (mCPBA) and catalytic epoxidation using tert-Butyl hydroperoxide (TBHP) as an oxidant in the presence of a molybdenum-based catalyst.

Epoxidation using meta-Chloroperoxybenzoic Acid (mCPBA)

This classic approach involves the direct epoxidation of the alkene using a peroxy acid. To favor the formation of the monoepoxide, this compound, and minimize the production of the bis-epoxide, an excess of 1,5-hexadiene is crucial.[1][2] Reaction temperature is another critical parameter to control selectivity.

Catalytic Epoxidation with tert-Butyl Hydroperoxide (TBHP)

A greener and more efficient alternative utilizes a heterogeneous catalyst, such as a polybenzimidazole-supported molybdenum(VI) complex (PBI.Mo), with TBHP as the oxidant. This solvent-free method offers high selectivity and the catalyst can potentially be recycled. The reaction conditions, including temperature, reactant molar ratio, and catalyst loading, have been optimized to maximize the yield of the desired monoepoxide.[3]

Experimental Protocols

Protocol 1: Synthesis of racemic this compound via mCPBA Epoxidation

This protocol is adapted from a scaled-up synthesis procedure.[1][2]

Materials:

-

1,5-hexadiene

-

meta-Chloroperoxybenzoic acid (mCPBA)

-

Dichloromethane (DCM)

-

2 N Sodium hydroxide (B78521) (NaOH) aqueous solution

Procedure:

-

A mixture of 1,5-hexadiene (150 g) and 5 volumes of DCM is cooled to 0 °C in a suitable reactor.[2]

-

mCPBA (210 g) is added portionwise over 50 minutes, maintaining the temperature at 0 °C.[2]

-

The resulting suspension is stirred at 0 °C for an additional 3 hours.[2]

-

The reaction is quenched by the addition of a 2 N aqueous solution of NaOH.[2]

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure. The crude product can be purified by distillation. A significant observation is that using an excess of 1,5-hexadiene (e.g., 2.0 equivalents) at around 9 °C can suppress the formation of the bis-epoxide to less than 5%, achieving a monoepoxide yield of up to 92 A%.[1]

Protocol 2: Catalytic Epoxidation using PBI.Mo Catalyst and TBHP

This protocol is based on an optimized, environmentally friendly batch reactor process.[3]

Materials:

-

1,5-hexadiene

-

tert-Butyl hydroperoxide (TBHP)

-

Polybenzimidazole-supported Mo(VI) catalyst (PBI.Mo)

Procedure:

-

A batch reactor is charged with 1,5-hexadiene and TBHP.

-

The reaction mixture is heated to the desired temperature (e.g., 348 K).[3]

-

A known amount of the PBI.Mo catalyst is added to the reactor once the desired temperature is reached.[3]

-

The reaction is monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).

-

Upon completion, the catalyst can be recovered by filtration for potential reuse.

-

The product, this compound, is isolated from the reaction mixture.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes the quantitative data for the two primary synthesis methods, allowing for easy comparison.

| Parameter | mCPBA Method | PBI.Mo/TBHP Method |

| Oxidizing Agent | meta-Chloroperoxybenzoic acid (mCPBA) | tert-Butyl hydroperoxide (TBHP) |

| Catalyst | None | Polybenzimidazole-supported Mo(VI) |

| Solvent | Dichloromethane (DCM) or Chloroform (CHCl₃)[1] | Solvent-free |

| Reactant Ratio | Excess 1,5-hexadiene (e.g., 2:1 vs. mCPBA)[1] | Optimized 1,5-hexadiene to TBHP molar ratio of 2.76:1[3] |

| Temperature | 0 °C to room temperature[1] | Optimized at 348 K[3] |

| Reaction Time | 3 - 30 hours[1] | Optimized at 76 minutes[3] |

| Catalyst Loading | N/A | Optimized at 0.56 mol%[3] |

| Yield of this compound | 41-71% (isolated)[1] | Up to 64.2% (predicted maximum), 62.03% (experimental)[4] |

| Key Selectivity Factor | Excess 1,5-hexadiene and low temperature[1] | Catalyst and optimized reaction conditions[3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the synthesis process.

Caption: Comparative workflow of mCPBA and catalytic epoxidation methods.

Caption: Key parameters influencing the selective synthesis of this compound.

References

physical and chemical properties of 1,2-Epoxy-5-hexene

An In-depth Technical Guide to 1,2-Epoxy-5-hexene

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental protocols, and visualizations to support its application in research and synthesis.

Physical and Chemical Properties

This compound, also known as 3-butenyloxirane, is a versatile chemical intermediate.[1] It is a clear, colorless to slightly yellow liquid.[1][2] Its unique structure, containing both an epoxide and a terminal alkene, makes it a valuable building block in organic synthesis.[1] This compound is soluble in organic solvents with limited solubility in water.[1] For stability, it should be stored in a refrigerator under dry conditions.[3][4]

Physical Properties Data

The quantitative physical properties of this compound are summarized in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol [2] |

| Boiling Point | 118 - 121 °C[2][3][5] |

| Density | 0.87 g/mL at 25 °C[2][5] |

| Refractive Index (n20/D) | 1.425[2][5] |

| Flash Point | 15 - 16 °C (59 - 60.8 °F)[1][3][4] |

| Appearance | Clear colorless to slightly yellow liquid[1][2] |

| Storage Temperature | 2 - 8°C[5] |

Chemical Properties and Reactivity

This compound is a reactive compound used as a monomer for producing polymers like epoxy resins and as a starting material for pharmaceutical intermediates and specialty chemicals.[1] Its reactivity is characterized by the dual functionality of the epoxide ring and the vinyl group.

-

Reactivity : The epoxide ring can undergo various ring-opening reactions, making it a valuable precursor in synthesis.[1] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3] The compound is also sensitive to moisture.[3]

-

Stability and Hazards : It is a highly flammable liquid and vapor.[1][3][6] It is toxic if swallowed and is suspected of causing genetic defects and cancer.[1][3] Due to its flammability, it should be kept away from heat, sparks, open flames, and other ignition sources.[3][6] Precautionary measures against static discharge are necessary during handling.[3][6]

Experimental Protocols: Synthesis

Described below are two primary routes for the synthesis of chiral (R)-(+)-1,2-Epoxy-5-hexene, a key building block in various asymmetric syntheses.[7][8]

Route 1: Epoxidation of 1,5-Hexadiene (B165246) and Hydrolytic Kinetic Resolution

This two-step approach begins with the synthesis of racemic this compound, followed by a resolution step to isolate the desired enantiomer.[7][8]

Step 1: Synthesis of Racemic this compound (1-rac)

-

Materials : 1,5-hexadiene, meta-chloroperoxybenzoic acid (mCPBA), dichloromethane (B109758) (DCM), 2N sodium hydroxide (B78521) (NaOH) solution.

-

Procedure :

-

A mixture of 1,5-hexadiene (150 g) and DCM (5 vol) is cooled to 0 °C in a suitable reactor.[8]

-

mCPBA (210 g) is added portionwise over approximately 50 minutes, maintaining the temperature at 0 °C.[8]

-

The resulting suspension is stirred at 0 °C for an additional 3 hours.[8]

-

The reaction is quenched by the addition of a 2N aqueous solution of NaOH.[8]

-

The product, racemic epoxide 1-rac, is isolated from the organic phase. Distillation can be performed to purify the product, with isolated yields reported around 71%.[7][8]

-

Step 2: Hydrolytic Kinetic Resolution of 1-rac

-

Materials : Racemic epoxide (1-rac), (salen)Co(II) catalyst (0.5 mol%), acetic acid (AcOH, 2 mol%), tetrahydrofuran (B95107) (THF), and water (0.55 equiv).

-

Procedure :

-

The reaction is performed with (salen)Co(II), AcOH, THF, and water at a temperature ranging from 0 °C to room temperature.[7]

-

The reaction progress is monitored by chiral Gas Chromatography (GC).[7]

-

This resolution affords (R)-(+)-1,2-epoxy-5-hexene in overall yields of 24–30% after purification by vacuum distillation.[7][8]

-

Route 2: Synthesis from (R)-Epichlorohydrin

This alternative approach provides a higher overall yield of the desired chiral epoxide.[7][8]

-

Materials : (R)-epichlorohydrin, allylmagnesium chloride (allylMgCl), sodium hydroxide (NaOH).

-

Procedure :

Visualizations

The following diagrams illustrate key logical and experimental workflows related to this compound.

Caption: Workflow for the synthesis of racemic this compound.

Caption: Comparative logical pathways for chiral synthesis.

Spectroscopic Data

Spectroscopic data for this compound is available, which is crucial for its identification and characterization in experimental settings. This includes:

References

- 1. Page loading... [guidechem.com]

- 2. alkemix.eu [alkemix.eu]

- 3. fishersci.com [fishersci.com]

- 4. This compound | 10353-53-4 | FE75924 | Biosynth [biosynth.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. This compound | 10353-53-4 | TCI AMERICA [tcichemicals.com]

- 7. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound(10353-53-4) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 1,2-Epoxy-5-hexene (CAS Number: 10353-53-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-5-hexene, with the CAS number 10353-53-4, is a versatile bifunctional molecule featuring a reactive epoxide ring and a terminal alkene. This unique combination of functional groups makes it a valuable building block in a wide range of chemical syntheses, from the construction of complex bioactive molecules to the development of novel polymers and materials. Its ability to undergo selective transformations at either the epoxide or the double bond provides chemists with a powerful tool for introducing molecular diversity and complexity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactions, and applications of this compound, with a focus on experimental details and data relevant to research and development.

Chemical and Physical Properties

This compound is a colorless to slightly yellow liquid with a characteristic odor. It is soluble in common organic solvents. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 10353-53-4 | [1] |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 119-121 °C (lit.) | [2] |

| Density | 0.87 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.425 (lit.) | [2] |

| Flash Point | 15 °C (59 °F) | [2] |

| Storage Temperature | 2-8°C | [2] |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound. The following tables summarize the key 1H NMR, 13C NMR, and Mass Spectrometry data.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

| 1H NMR (600 MHz, CDCl₃) δ (ppm) | Assignment | 13C NMR (150 MHz, CDCl₃) δ (ppm) | Assignment | Reference |

| 5.82−5.75 (m, 1H) | -CH=CH₂ | 137.6 | C H=CH₂ | [3] |

| 5.01 (dq, J = 17.1, 1.7 Hz, 1H) | -CH=CH ₂ (trans) | 115.1 | -CH=C H₂ | [3] |

| 4.93 (dq, J = 10.2, 1.7 Hz, 1H) | -CH=CH ₂ (cis) | 51.8 | O-C H- | [3] |

| 2.87−2.86 (m, 1H) | O-CH - | 47.1 | O-C H₂- | [3] |

| 2.69−2.68 (m, 1H) | O-CH ₂- (one of two) | 31.8 | -C H₂-CH=CH₂ | [3] |

| 2.42−2.41 (m, 1H) | O-CH ₂- (one of two) | 30.2 | -CH₂-C H₂-CH₂- | [3] |

| 2.18−2.11 (m, 2H) | -CH ₂-CH=CH₂ | [3] | ||

| 1.62−1.53 (m, 2H) | -CH₂-CH ₂-CH₂- | [3] |

Mass Spectrometry (MS)

| m/z | Interpretation | Reference |

| 98.1 | Molecular Ion [M]⁺ | [3] |

Infrared (IR) Spectroscopy

The IR spectrum of epoxides shows characteristic peaks for the C-O-C stretching of the ring.

| Wavenumber (cm⁻¹) | Vibration |

| ~3080 | =C-H stretch |

| ~2920, 2850 | C-H stretch (aliphatic) |

| ~1640 | C=C stretch |

| ~1250 | Epoxide ring vibration (symmetric stretch) |

| ~915, 995 | =C-H bend (alkene out-of-plane) |

| ~840 | Epoxide ring vibration (asymmetric stretch) |

Experimental Protocols

Synthesis of Racemic this compound[3]

This protocol describes the epoxidation of 1,5-hexadiene (B165246) using meta-chloroperoxybenzoic acid (mCPBA).

Procedure:

-

A 2 L reactor is charged with 750 mL of dichloromethane (B109758) (DCM) and 150 g (1.83 mol) of 1,5-hexadiene.

-

The solution is cooled to -5 °C.

-

Solid mCPBA (210.0 g, 912.7 mmol) is added in three equal portions, maintaining the internal temperature below 5 °C.

-

The reaction is warmed to 5 °C and stirred for 1 hour to ensure completion.

-

The reaction is quenched with 440 mL of 2.5 N aqueous NaOH.

-

The layers are separated, and the organic phase is concentrated to approximately 250 mL at 65 °C.

-

Further distillation of the volatiles is carried out at 50-80 °C under a gentle nitrogen stream to recover unreacted 1,5-hexadiene.

-

The remaining crude product is purified by atmospheric distillation at 170-200 °C to yield racemic this compound (yield: 71%).

Hydrolytic Kinetic Resolution for (R)-(+)-1,2-Epoxy-5-hexene[1]

This protocol utilizes a chiral (salen)Co(II) catalyst for the enantioselective ring-opening of the (S)-enantiomer, allowing for the isolation of the (R)-enantiomer.

Procedure:

-

A flask with overhead stirring is charged with (R,R)-(salen)Co(II) catalyst (0.5 mol %).

-

The catalyst is treated with racemic this compound and glacial acetic acid (2 mol %) and stirred under air for 1 hour.

-

The mixture is cooled to 0 °C.

-

Water (0.55 equivalents) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for approximately 16 hours.

-

The reaction progress and enantiomeric excess (ee) are monitored by chiral GC.

-

Upon completion, the product is isolated by vacuum distillation (90 °C, 90 Torr) to afford (R)-(+)-1,2-epoxy-5-hexene.

Ring-Opening with Amines to Synthesize β-Amino Alcohols

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols. The regioselectivity of the ring-opening is influenced by both steric and electronic factors of the epoxide and the amine. Generally, under neutral or basic conditions, the amine attacks the less sterically hindered carbon of the epoxide.

General Procedure for Amine Ring-Opening:

-

To a stirred solution of the amine (1 mmol) in a suitable solvent (e.g., methanol, water, or solvent-free), add this compound (1 mmol).

-

The reaction mixture is stirred at room temperature or heated as required.

-

Reaction progress is monitored by TLC or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the corresponding β-amino alcohol.

Applications in Research and Development

Intermediate in Organic Synthesis

This compound is a valuable intermediate for the synthesis of a variety of complex molecules. The epoxide can be opened by a wide range of nucleophiles (amines, thiols, alcohols, etc.), while the terminal alkene can participate in reactions such as olefin metathesis, hydroboration-oxidation, and polymerization. This dual reactivity allows for the construction of stereochemically rich scaffolds for pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of natural products like (+)-gigantecin and in the preparation of fragments of the anticancer drug Halaven.[1]

Monomer in Polymerization

The presence of both an epoxide and a vinyl group allows this compound to be used as a monomer or comonomer in polymerization reactions. It can undergo ring-opening polymerization of the epoxide, cationic polymerization, or be incorporated into polymers via the vinyl group. This can be utilized for creating functional polymers, coatings, and adhesives.[4]

Surface Modification

This compound can be used to functionalize surfaces, such as silica nanoparticles. The alkene group can be used for "grafting to" approaches, or the epoxide can react with surface hydroxyl groups for covalent attachment, enabling the subsequent "grafting from" polymerization to create polymer brushes on the surface.[5]

Biological Activity

Enzyme Inhibition

This compound has been reported to inhibit the activity of enzymes such as phospholipase A2 and cyclooxygenase-2 (COX-2).[1] The proposed mechanism involves the epoxidation of side chains in the enzyme's active site, which can block substrate binding or inactivate the enzyme.[1] However, detailed mechanistic studies and signaling pathway elucidations for this compound are not extensively documented in the readily available literature. The general pathway for COX-2 in the arachidonic acid cascade is depicted below.

Cellular Effects

Studies have shown that this compound reacts with chloride ions to form epoxide products that are recognized by V79 hamster lung cells, and these reactions have been observed to trigger cell proliferation.[1] The precise signaling pathways involved in this process require further investigation.

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazard Statements: Highly flammable liquid and vapor. Toxic if swallowed. May cause genetic defects. May cause cancer. May cause damage to organs through prolonged or repeated exposure.[2]

-

Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Keep away from heat, sparks, open flames, and hot surfaces. Wear protective gloves, protective clothing, eye protection, and face protection.[2]

Always consult the Safety Data Sheet (SDS) before handling this compound.

Conclusion

This compound is a highly versatile and reactive molecule that serves as a valuable building block in modern organic synthesis and materials science. Its dual functionality allows for a wide range of chemical transformations, enabling the creation of complex molecular architectures and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. Further exploration of its biological activities and reaction methodologies will undoubtedly continue to expand its utility in various fields of research and development.

References

- 1. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Latest progress in the development of cyclooxygenase-2 pathway inhibitors targeting microsomal prostaglandin E2 synthase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. Surface initiated polymerizations from silica nanoparticles - Soft Matter (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,2-Epoxy-5-hexene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Epoxy-5-hexene, a vital chiral building block in organic synthesis, holds significant importance for the pharmaceutical and material science industries. Its unique bifunctional nature, possessing both a reactive epoxide ring and a terminal alkene, allows for a diverse range of chemical transformations. This document provides a comprehensive overview of the molecular structure, physicochemical properties, and established synthetic protocols for this compound. Detailed experimental procedures and tabulated data are presented to facilitate its application in research and development.

Molecular Structure and Identification

This compound, also known as 2-(but-3-en-1-yl)oxirane or 5,6-epoxyhex-1-ene, is a six-carbon chain containing both an epoxide functional group at one end and a terminal double bond.[1][2] The presence of these two reactive sites makes it a versatile intermediate in the synthesis of more complex molecules, including pharmaceutical intermediates and specialty polymers.[1][3]

Key Identifiers:

-

IUPAC Name: 2-(But-3-en-1-yl)oxirane[1]

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid at room temperature.[1][2] It is soluble in organic solvents but has limited solubility in water.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | References |

| Appearance | Clear colorless to slightly yellow liquid | [1][2] |

| Boiling Point | 119-121 °C | [2][5][6][7] |

| Density | 0.87 g/mL at 25 °C | [2][5][6][7] |

| Flash Point | 16 °C (60.8 °F) - closed cup | [5] |

| Refractive Index | n20/D 1.425 | [2][5][6][7] |

| Purity | >96.0% (GC) | [8] |

| Storage Temperature | 2-8°C | [4][5][6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

| Spectroscopic Data | Description |

| ¹H NMR | The proton NMR spectrum provides characteristic signals for the protons of the epoxide ring and the vinyl group. |

| ¹³C NMR | The carbon NMR spectrum shows distinct peaks for the six carbon atoms in the molecule. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. A representative mass spectrum shows significant peaks at m/z values of 98 (molecular ion), 54, 41, and 31.[9] |

| Infrared (IR) Spectroscopy | The IR spectrum displays characteristic absorption bands for the C-O-C stretching of the epoxide and the C=C stretching of the alkene. |

Experimental Protocols: Synthesis of this compound

Two primary synthetic routes for the preparation of this compound have been well-documented, particularly for the synthesis of its chiral enantiomers.[3]

Route 1: Epoxidation of 1,5-Hexadiene (B165246) followed by Chiral Resolution

This method involves the initial epoxidation of commercially available 1,5-hexadiene to form the racemic mixture of this compound, followed by a hydrolytic kinetic resolution to isolate the desired enantiomer.[3]

Step 1: Synthesis of racemic this compound

-

Reagents: 1,5-hexadiene, meta-chloroperoxybenzoic acid (mCPBA), dichloromethane (B109758) (DCM).[3]

-

Procedure: A solution of 1,5-hexadiene in DCM is cooled to 0 °C. mCPBA is then added portionwise to the solution over a period of 50 minutes. The reaction mixture is stirred at 0 °C for 3 hours. The reaction is subsequently quenched with an aqueous solution of 2 N NaOH.[10] The organic layer is separated, washed, dried, and concentrated. The crude product is purified by vacuum distillation.[3]

Step 2: Hydrolytic Kinetic Resolution

-

Reagents: Racemic this compound, (salen)Co(II) catalyst, acetic acid, water, tetrahydrofuran (B95107) (THF).[3]

-

Procedure: The racemic epoxide is subjected to hydrolytic kinetic resolution using Jacobsen's cobalt salen catalyst. This process selectively hydrolyzes one enantiomer, allowing for the isolation of the other enantiomer in high enantiomeric excess.[3]

Route 2: From (R)-Epichlorohydrin

This approach utilizes a readily available chiral starting material, (R)-epichlorohydrin, to produce (R)-(+)-1,2-epoxy-5-hexene.[3]

-

Reagents: (R)-epichlorohydrin, allylmagnesium chloride (allylMgCl), sodium hydroxide (B78521) (NaOH).[3]

-

Procedure: The synthesis involves an initial epoxide ring-opening reaction of (R)-epichlorohydrin with allylMgCl. This is followed by a ring-closure reaction mediated by NaOH to form the desired (R)-(+)-1,2-epoxy-5-hexene. This two-step process has been shown to provide the product in good yield and high purity.[3]

Applications in Synthesis

This compound serves as a valuable building block in a variety of synthetic applications:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of several biologically active compounds and pharmaceutical substances.[1][3] For instance, it is utilized in the synthesis of a fragment of the anticancer drug Halaven.[3]

-

Polymer Chemistry: It is used as a monomer in the production of polymers such as epoxy resins, which have applications in adhesives, coatings, and composites.[1]

-

Organic Synthesis: Its dual functionality allows for a wide range of chemical modifications, making it a versatile tool for introducing both epoxide and alkene moieties into complex molecules.[1]

Visualized Synthetic Workflow

The following diagram illustrates the general synthetic workflow for producing racemic this compound via the epoxidation of 1,5-hexadiene.

Caption: Synthesis of Racemic this compound.

Safety Information

This compound is a highly flammable liquid and vapor. It is toxic if swallowed, and may cause genetic defects and cancer.[5] Appropriate personal protective equipment, including gloves and eye/face protection, should be worn when handling this chemical.[1] It should be stored in a well-ventilated area, away from heat and ignition sources.

References

- 1. Page loading... [wap.guidechem.com]

- 2. alkemix.eu [alkemix.eu]

- 3. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 10353-53-4 | FE75924 | Biosynth [biosynth.com]

- 5. 1,2-环氧基-5-己烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound 97 10353-53-4 [sigmaaldrich.com]

- 7. scientificlabs.com [scientificlabs.com]

- 8. This compound | 10353-53-4 | TCI AMERICA [tcichemicals.com]

- 9. This compound(10353-53-4) 1H NMR spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

spectroscopic data of 1,2-Epoxy-5-hexene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 1,2-Epoxy-5-hexene

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, tailored for researchers, scientists, and drug development professionals. Due to the limited availability of publicly accessible, fully characterized spectra for this specific compound, this guide presents a combination of detailed experimental protocols derived from relevant literature and predicted spectroscopic data based on the analysis of its constituent functional groups.

Introduction

This compound is a bifunctional organic molecule containing both an epoxide and a terminal alkene. These functional groups make it a valuable building block in organic synthesis, particularly for the introduction of reactive handles for further chemical modifications. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in any research or development setting. This guide outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.

Data Presentation

The following tables summarize the predicted and characteristic spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1a | ~ 2.5 | dd | 5.0, 2.5 |

| H-1b | ~ 2.8 | dd | 5.0, 4.0 |

| H-2 | ~ 3.1 | m | - |

| H-3 | ~ 1.6 | m | - |

| H-4 | ~ 2.2 | m | - |

| H-5 | ~ 5.8 | ddt | 17.0, 10.0, 6.5 |

| H-6a | ~ 5.0 | dq | 10.0, 1.5 |

| H-6b | ~ 5.1 | dq | 17.0, 1.5 |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~ 47 |

| C-2 | ~ 52 |

| C-3 | ~ 30 |

| C-4 | ~ 32 |

| C-5 | ~ 138 |

| C-6 | ~ 115 |

Table 3: Characteristic Infrared (IR) Absorption Data

| Functional Group | Vibration Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkene) | Stretch | 3080-3010 | Medium |

| C-H (alkane) | Stretch | 2990-2850 | Medium-Strong |

| C=C (alkene) | Stretch | 1640 | Medium |

| Epoxide Ring | Asymmetric Stretch | ~1250 | Strong |

| Epoxide Ring | Symmetric Stretch ("breathing") | ~950-810 | Strong |

| =C-H | Bend (out-of-plane) | 990 and 910 | Strong |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment | Notes |

| 98 | [M]⁺ | Molecular Ion |

| 83 | [M - CH₃]⁺ | Loss of a methyl radical (unlikely as a primary fragmentation) |

| 69 | [M - C₂H₅]⁺ or [M - CHO]⁺ | Loss of an ethyl radical or cleavage of the epoxide ring |

| 57 | [C₄H₉]⁺ | Allylic cleavage |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Fragmentation of the alkyl chain or epoxide ring |

| 41 | [C₃H₅]⁺ | Allyl cation (likely a prominent peak) |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound. These protocols are based on standard laboratory practices and information from synthetic procedures involving this compound.[1]

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : ¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.

-

Sample Preparation : A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of approximately 10-12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition : The carbon spectrum is acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. A longer acquisition time and a larger number of scans are typically required to obtain a good spectrum due to the lower natural abundance of ¹³C.

3.2 Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Sample Preparation : For a liquid sample like this compound, the simplest method is to place a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Data Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

-

Instrumentation : Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for a volatile compound like this compound. An electron ionization (EI) source is commonly used.

-

Gas Chromatography (GC) : A small amount of a dilute solution of the sample in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC. A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms) is typically used. The oven temperature is programmed to ramp from a low temperature (e.g., 40 °C) to a higher temperature (e.g., 250 °C) to ensure separation of the compound from any impurities.

-

Mass Spectrometry (MS) : As the compound elutes from the GC column, it enters the mass spectrometer. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Solubility Profile of 1,2-Epoxy-5-hexene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,2-Epoxy-5-hexene in various organic solvents. This compound is a valuable bifunctional molecule utilized in the synthesis of a wide range of chemical intermediates and polymers. A thorough understanding of its solubility is critical for its application in organic synthesis, formulation development, and polymerization processes. This document consolidates available qualitative solubility data, outlines general experimental protocols for quantitative solubility determination, and presents logical workflows for solubility testing. Due to a lack of specific quantitative solubility data in publicly available literature, this guide provides a framework for researchers to determine these parameters experimentally.

Introduction

This compound, also known as 3-butenyloxirane, is a chemical intermediate possessing both an epoxide and a terminal alkene functional group. This dual reactivity makes it a versatile building block in organic chemistry, enabling a variety of transformations including ring-opening reactions of the epoxide and additions to the double bond. Its utility spans the synthesis of pharmaceutical intermediates, agrochemicals, and specialty polymers.

Effective use of this compound in these applications is contingent upon its dissolution in suitable organic solvents. Solvent selection impacts reaction kinetics, product purity, and process safety. This guide aims to provide a detailed resource on the solubility of this compound, addressing the needs of professionals in research and development.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in different solvent systems.

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Boiling Point | 119-121 °C[2][3] |

| Density | 0.87 g/mL at 25 °C[2][3] |

| Flash Point | 16 °C (closed cup)[3] |

| Water Solubility | Limited[4] |

Solubility of this compound in Organic Solvents

Based on available chemical literature and safety data sheets, this compound is generally described as being soluble in a range of organic solvents. However, specific quantitative data is not widely reported. Table 2 summarizes the qualitative solubility of this compound in common organic solvents.

| Solvent Class | Solvent | Qualitative Solubility |

| Alcohols | Methanol | Soluble[2] |

| Ethanol | Miscible[1] | |

| Ethers | Diethyl Ether | Miscible[1] |

| Halogenated Solvents | General | Soluble |

| Aliphatic Solvents | General | Soluble |

Experimental Protocols for Solubility Determination

The absence of specific quantitative solubility data necessitates experimental determination. The following are generalized protocols that can be adapted to quantify the solubility of this compound in various organic solvents.

Gravimetric Method

This method is a straightforward and accurate technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solute, and then determining the mass of the dissolved solute in a known mass or volume of the solvent by evaporating the solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Vials with tight-fitting caps

-

Constant temperature bath (e.g., shaker incubator)

-

Syringe filters (chemically compatible with the solvent)

-

Pre-weighed evaporation dishes

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial.

-

Equilibration: Place the vial in a constant temperature bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved this compound should be visible.

-

Phase Separation: Allow the vial to rest at the constant temperature to let the excess solute settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any undissolved micro-particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that ensures solvent removal without significant loss of the more volatile this compound.

-

Quantification: Once the solvent is completely evaporated, weigh the evaporation dish containing the solute residue.

-

Calculation: The solubility can be calculated as follows:

Solubility ( g/100 mL) = [(Mass of dish + residue) - (Mass of empty dish)] / (Volume of saturated solution taken in mL) * 100

Instrumental Analysis Method (e.g., Gas Chromatography)

For a more precise and potentially faster determination, instrumental methods like Gas Chromatography (GC) can be employed. This involves creating a calibration curve with known concentrations of this compound and then analyzing a filtered saturated solution.

Materials:

-

Gas Chromatograph (GC) with a suitable detector (e.g., Flame Ionization Detector - FID)

-

Standard solutions of this compound in the chosen solvent at known concentrations

-

Saturated solution of this compound prepared as described in the gravimetric method (steps 1-3).

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations. Inject these standards into the GC and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring its concentration within the range of the calibration curve. Inject the diluted sample into the GC and record the peak area.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Calculate the concentration of the original saturated solution by multiplying by the dilution factor.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Caption: General experimental workflow for determining the solubility of this compound.

Caption: Workflow for solubility determination using Gas Chromatography.

Conclusion

While qualitative data indicates that this compound is soluble in a variety of common organic solvents, a notable gap exists in the availability of precise, quantitative solubility data. This guide provides researchers and drug development professionals with a foundational understanding of its solubility characteristics and presents detailed, adaptable experimental protocols for the quantitative determination of these crucial parameters. The provided workflows offer a logical and systematic approach to generating reliable solubility data, which is indispensable for the effective and safe application of this compound in synthesis and formulation.

References

Stability and Storage of 1,2-Epoxy-5-hexene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 1,2-Epoxy-5-hexene (CAS No. 10353-53-4). Understanding these parameters is critical for maintaining the purity and reactivity of this versatile building block in research and development settings. This document outlines the key factors influencing its stability, potential degradation pathways, and detailed protocols for stability assessment.

Core Stability & Storage Recommendations

This compound is a reactive, volatile, and flammable liquid that requires specific storage and handling conditions to prevent degradation and ensure safety. The primary concerns for its stability are exposure to heat, light, moisture, and incompatible materials.

Quantitative Storage and Stability Data

The following table summarizes the key stability and storage parameters for this compound, compiled from safety data sheets and chemical supplier recommendations.

| Parameter | Value/Condition | Citation |

| Storage Temperature | 2-8°C (Refrigerator) | |

| Atmosphere | Store under an inert gas (e.g., nitrogen or argon) is recommended. Keep container tightly closed in a dry and well-ventilated place. | |

| Light Sensitivity | Store in a light-resistant container. | |

| Moisture Sensitivity | Moisture sensitive; exposure to moist air or water should be avoided. | |

| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | |

| Flash Point | 16°C (60.8°F) - closed cup | |

| Boiling Point | 119-121°C | |

| Shelf Life | Not explicitly defined in the literature for the pure compound. An accelerated stability study is recommended to determine a specific shelf life under defined storage conditions. |

Degradation Pathways

The high ring strain of the epoxide group in this compound makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions are the primary degradation pathways and can be catalyzed by both acids and bases.

Acid-Catalyzed Degradation

In the presence of acid, the epoxide oxygen is protonated, which activates the ring towards nucleophilic attack. Even weak nucleophiles like water can then open the ring. The primary degradation product in the presence of water is the corresponding diol, hex-5-ene-1,2-diol.[1][2] The attack of the nucleophile generally occurs at the more substituted carbon of the epoxide in a process with significant SN1 character.[2]

Base-Catalyzed Degradation

Under basic conditions, a strong nucleophile (e.g., hydroxide, alkoxide) attacks one of the epoxide carbons in an SN2 reaction.[3] For terminal epoxides like this compound, this attack preferentially occurs at the less sterically hindered carbon. Subsequent protonation of the resulting alkoxide yields the ring-opened product.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted to establish its shelf life and degradation profile under specific storage conditions. An accelerated stability study, coupled with a robust analytical method, is a common approach.

Proposed Experimental Workflow for an Accelerated Stability Study

The following diagram outlines a typical workflow for conducting an accelerated stability study.

Stability-Indicating Method: Gas Chromatography-Mass Spectrometry (GC-MS)

A validated GC-MS method is recommended for the quantitative analysis of this compound and the identification of its degradation products.

Instrumentation and Conditions (Suggested Starting Point):

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Mass Spectrometer: Agilent 5975C MS or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Oven Program:

-

Initial temperature: 40°C, hold for 2 minutes.

-

Ramp: 10°C/min to 200°C.

-

Hold at 200°C for 2 minutes.

-

-

MSD Conditions:

-

Transfer line temperature: 280°C.

-

Ion source temperature: 230°C.

-

Quadrupole temperature: 150°C.

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Scan range: m/z 35-350.

-

Sample Preparation:

-

Accurately prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

For each time point in the stability study, dilute an aliquot of the stored sample to a known concentration within the calibration range of the method.

-

Prepare a series of calibration standards from the stock solution.

-

Inject the prepared samples and standards into the GC-MS system.

Data Analysis:

-

Quantify the peak area of this compound at each time point.

-

Monitor for the appearance of new peaks, which may indicate degradation products.

-

Use the mass spectra of any new peaks to identify potential degradation products (e.g., by comparison to a spectral library or by interpretation of fragmentation patterns). The expected hydrolysis product, hex-5-ene-1,2-diol, should be monitored.

-

Plot the concentration of this compound versus time for each storage condition to determine the degradation rate.

Conclusion

This compound is a valuable but sensitive chemical intermediate. Strict adherence to recommended storage conditions, particularly refrigeration in a dry, inert atmosphere and away from incompatible substances, is essential to maintain its integrity. The primary degradation pathways involve acid- or base-catalyzed ring-opening to form the corresponding diol. For critical applications, it is highly recommended to perform a formal stability study using a validated analytical method, such as the GC-MS protocol outlined in this guide, to establish a reliable shelf life under your specific storage and handling conditions.

References

An In-depth Technical Guide to the Safe Handling of 1,2-Epoxy-5-hexene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,2-Epoxy-5-hexene (CAS No. 10353-53-4), a highly flammable and potentially hazardous chemical. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous chemical and presents several risks. It is a highly flammable liquid and vapor.[1][2] Furthermore, it is suspected of causing genetic defects and may cause cancer.[2] Acute toxicity effects include being harmful if swallowed, in contact with skin, or if inhaled.[3] It can also cause skin and serious eye irritation.[3][4]

GHS Hazard Statements: H225, H301, H315, H319, H332, H335, H340, H350, H373.[3][4]

Quantitative Safety Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 10353-53-4 | [1] |

| Molecular Formula | C6H10O | [2] |

| Molecular Weight | 98.14 g/mol | |

| Appearance | Colorless to slightly yellow liquid | [2] |

| Boiling Point | 119-121 °C | |

| Density | 0.87 g/mL at 25 °C | |

| Flash Point | 16 °C (60.8 °F) - closed cup | |

| Refractive Index | n20/D 1.425 |

Table 2: Toxicological Information

| Endpoint | Value | Source |

| Acute Toxicity | Oral: Category 3 - Toxic if swallowed.[2] Dermal/Inhalation: Harmful.[3] | [2][3] |

| Germ Cell Mutagenicity | Category 2 - Suspected of causing genetic defects.[1] Category 1B. | [1] |

| Carcinogenicity | May cause cancer.[2] Category 1A. | [2] |

| Target Organs | Blood |

Experimental Protocols

Detailed experimental protocols for the determination of the toxicological and physicochemical properties of this compound are not publicly available in the provided search results. This information is typically generated during confidential, proprietary studies by chemical manufacturers and regulatory agencies. The data presented in this guide is sourced from publicly available Safety Data Sheets (SDS) and chemical supplier information.

Safe Handling and Storage

Proper handling and storage procedures are paramount to minimizing the risks associated with this compound.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[1][5]

-

Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]

-

Ensure eyewash stations and safety showers are readily accessible.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[6]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[1][7][8]

Handling Procedures:

-

Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]

-

Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]

-

Ground and bond container and receiving equipment to prevent static discharge.[1][2]

-

Avoid contact with skin, eyes, and clothing.[1]

-

Avoid ingestion and inhalation.[1]

-

Do not eat, drink, or smoke when using this product.[2]

Storage Conditions:

-

Incompatible materials: Strong oxidizing agents, strong acids, and strong bases.[1]

Caption: Workflow for Safe Handling of this compound.

Emergency Procedures

In the event of an emergency, follow these procedures.

First-Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. If skin irritation persists, call a physician.[1]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2]

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread fire.

-

Specific Hazards: Vapors may form explosive mixtures with air. Vapors may travel to a source of ignition and flash back.

Accidental Release Measures:

-

Personal Precautions: Remove all sources of ignition. Ensure adequate ventilation. Use personal protective equipment as required.[1]

-

Environmental Precautions: Should not be released into the environment.[1]

-

Methods for Containment and Cleaning Up: Soak up with inert absorbent material (e.g., sand, silica (B1680970) gel, acid binder, universal binder, sawdust). Keep in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]

Caption: Emergency Response for this compound Spill.

References

- 1. fishersci.com [fishersci.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound, 5G | Labscoop [labscoop.com]

- 4. This compound, 98% 25 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. EPOXY Safety Training [epoxysafety.goodbarber.app]

- 7. eu.westsystem.com [eu.westsystem.com]

- 8. wessexresins.co.uk [wessexresins.co.uk]

Enantiomers of 1,2-Epoxy-5-hexene: A Technical Guide

This technical guide provides an in-depth overview of the (R) and (S) enantiomers of 1,2-epoxy-5-hexene, crucial chiral building blocks in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on their synthesis, separation, and physical properties.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1] |

| Molecular Weight | 98.14 g/mol | [1] |

| Boiling Point | 119-121 °C | [1] |

| Density | 0.87 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.425 | [1] |

Synthesis of Enantiomerically Enriched this compound

Two primary strategies have been developed for the synthesis of enantiomerically pure this compound: the resolution of a racemic mixture and asymmetric synthesis from a chiral precursor.

Hydrolytic Kinetic Resolution of Racemic this compound

This approach involves the synthesis of racemic this compound followed by a hydrolytic kinetic resolution (HKR) to isolate the (R)-enantiomer. The (S)-enantiomer is selectively hydrolyzed to the corresponding diol.[2]

Workflow for the Hydrolytic Kinetic Resolution Route

Caption: Synthesis of (R)-1,2-Epoxy-5-hexene via resolution.

| Step | Product | Yield | Enantiomeric Excess (ee) | Purity | Reference |

| Epoxidation | rac-1,2-Epoxy-5-hexene | 71% (isolated) | - | 95 wt% | |

| HKR | (R)-1,2-Epoxy-5-hexene | 24-30% (overall) | up to 99.6% | - | [3] |

Synthesis from (R)-Epichlorohydrin

A more direct route to (R)-1,2-epoxy-5-hexene utilizes the readily available chiral building block, (R)-epichlorohydrin.[3] This two-step process involves a copper-catalyzed coupling with a Grignard reagent followed by ring closure.

Workflow for the Synthesis from (R)-Epichlorohydrin

Caption: Synthesis of (R)-1,2-Epoxy-5-hexene from (R)-epichlorohydrin.

| Step | Product | Yield | Enantiomeric Excess (ee) | Purity | Reference |

| Overall | (R)-1,2-Epoxy-5-hexene | 55-60% (isolated) | 99.9% | 96-99 A% | [4] |

Experimental Protocols

Synthesis of Racemic this compound

To a solution of 1,5-hexadiene in dichloromethane (B109758) (DCM), a stoichiometric amount of meta-chloroperoxybenzoic acid (mCPBA) is added at 0 °C. The reaction mixture is stirred and allowed to warm to room temperature over 24-30 hours. The reaction is then quenched with an aqueous solution of sodium hydroxide (B78521). The organic layer is separated, and the solvent is removed. The crude product is purified by distillation to yield racemic this compound. An excess of 1,5-hexadiene is crucial to minimize the formation of the bis-epoxide byproduct.[4]

Hydrolytic Kinetic Resolution

Racemic this compound is subjected to hydrolytic kinetic resolution using a chiral (salen)Co(II) catalyst (0.5 mol%), acetic acid (2 mol%), and water (0.55 equivalents) in THF. The reaction is stirred at room temperature for 16 hours. The (R,R)-chiral (salen)Co(II) catalyst selectively promotes the hydrolysis of the (S)-epoxide. The unreacted (R)-1,2-epoxy-5-hexene is then isolated and purified by vacuum distillation.

Synthesis of (R)-1,2-Epoxy-5-hexene from (R)-Epichlorohydrin

(R)-epichlorohydrin is reacted with allylmagnesium chloride in the presence of a catalytic amount of copper(I) iodide to form the intermediate chlorohydrin.[4] The subsequent ring closure is achieved by treatment with sodium hydroxide to afford (R)-1,2-epoxy-5-hexene.[4] The final product is purified by vacuum distillation.[4]

Analytical Methods

The formation of this compound and its purity can be monitored by GC-MS. A typical method utilizes a non-polar column with a temperature gradient. For example, an initial oven temperature of 50°C can be held for a few minutes, followed by a ramp to a final temperature of around 280°C.[5]

The enantiomeric excess of this compound is determined by chiral GC. A chiral stationary phase, such as a cyclodextrin-based column, is required for the separation of the enantiomers. The selection of the specific chiral column and temperature program is crucial for achieving baseline separation.[6]

¹H NMR spectroscopy can be used to confirm the structure of this compound. The spectrum of the racemic mixture shows characteristic signals for the epoxy and vinyl protons.[7]

Biological Activity

While the primary utility of these enantiomers lies in their role as chiral synthons, some biological activity has been reported.

(S)-1,2-Epoxy-5-hexene as a CB2 Receptor Agonist

Limited information suggests that (S)-(-)-1,2-epoxy-5-hexene acts as an agonist for the cannabinoid type 2 (CB2) receptor.[8] The CB2 receptor is primarily expressed in the immune system and is a target for anti-inflammatory and analgesic drug development. The detailed signaling pathway following receptor activation by this specific ligand is not extensively documented in the available literature.

Interaction of (S)-1,2-Epoxy-5-hexene with the CB2 Receptor

Caption: Agonistic activity of (S)-1,2-Epoxy-5-hexene on the CB2 receptor.

Applications

Both (R)- and (S)-1,2-epoxy-5-hexene are valuable chiral building blocks in the synthesis of a variety of complex molecules, including pharmaceuticals and natural products.[2][9] Their bifunctional nature, possessing both an epoxide and a terminal alkene, allows for a wide range of subsequent chemical transformations. They are utilized as starting materials for the synthesis of pharmaceutical intermediates and other specialty chemicals.[10]

References

- 1. This compound 97 10353-53-4 [sigmaaldrich.com]

- 2. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. shimadzu.com [shimadzu.com]

- 6. gcms.cz [gcms.cz]

- 7. This compound(10353-53-4) 1H NMR [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. (S)-(-)-1,2-Epoxy-5-hexene | 137688-21-2 | J-640397 [biosynth.com]

- 10. guidechem.com [guidechem.com]

Commercial Suppliers and Technical Guide for 1,2-Epoxy-5-hexene

For researchers, scientists, and professionals in drug development, 1,2-Epoxy-5-hexene is a valuable and versatile building block in organic synthesis. Its bifunctional nature, possessing both an epoxide and a terminal alkene, allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of complex molecules, including pharmaceutical agents. This technical guide provides an in-depth overview of commercial suppliers, key reactions with experimental protocols, and a visualization of a relevant synthetic pathway.

Commercial Availability

A variety of chemical suppliers offer this compound, typically with purities suitable for research and development purposes. The following table summarizes the offerings from several prominent suppliers. Pricing is subject to change and may vary based on institutional agreements and quantity.

| Supplier | Product Number(s) | Purity | Available Quantities | Price (USD, Approx.) |

| Sigma-Aldrich | 260347 | 97% | 5 g, 25 g | $72.15 (5 g), $240.75 (25 g)[1] |

| TCI America | E0410 | >96.0% (GC) | 5 g, 25 g | Price available upon login/request[2][3] |

| Thermo Scientific Chemicals (Acros Organics) | 372580050, 372580250 | 98% | 5 g, 25 g | $107 (5 g)[4] |

| Fisher Scientific (distributor for TCI America and Acros Organics) | Multiple | Varies | Varies | Price available upon login/request[2][5] |

| Santa Cruz Biotechnology | sc-268433 | - | 5 g, 25 g | - |

| Alfa Aesar | H26159 | 97% | 5 g, 25 g | - |

| Oakwood Chemical | 042459 | 97% | 5 g, 25 g, 100 g | - |

Physicochemical Properties

| Property | Value |

| CAS Number | 10353-53-4[1] |

| Molecular Formula | C₆H₁₀O[1] |

| Molecular Weight | 98.14 g/mol [1] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 119-121 °C (lit.)[1] |

| Density | 0.87 g/mL at 25 °C (lit.)[1] |

| Refractive Index | n20/D 1.425 (lit.)[1] |

| Storage Temperature | 2-8°C[1] |

Experimental Protocols

This compound is a versatile precursor for a variety of valuable molecules. Key transformations include the synthesis of its chiral form and the ring-opening of the epoxide to introduce new functionalities.

Synthesis of (R)-(+)-1,2-Epoxy-5-hexene via Hydrolytic Kinetic Resolution

This protocol describes the synthesis of the enantiomerically enriched (R)-epoxide from the racemic mixture.

Materials:

-

rac-1,2-Epoxy-5-hexene

-

(R,R)-(salen)Co(II) catalyst

-

Acetic acid (AcOH)

-

Tetrahydrofuran (THF)

-

Water

Procedure: [7]

-

In a suitable reaction vessel, dissolve rac-1,2-Epoxy-5-hexene in THF (0.1 mL/g of epoxide).

-

Add (R,R)-(salen)Co(II) catalyst (0.5 mol %) and acetic acid (2 mol %).

-

Cool the mixture to 0 °C and add water (0.55 equivalents).

-

Allow the reaction to stir at room temperature for 16 hours, monitoring the enantiomeric excess (ee) by chiral GC.

-

Upon completion, the enantioenriched (R)-1,2-Epoxy-5-hexene can be isolated by vacuum distillation (90 °C, 90 Torr).

Synthesis of β-Amino Alcohols via Epoxide Ring-Opening

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.

Materials:

-

This compound

-

Aniline (or other primary/secondary amine)

-

Methanol

Procedure: [8]

-

In a round-bottom flask, dissolve this compound (1.0 eq) in methanol.

-

Add the desired amine (1.0-1.2 eq) to the solution.

-

The reaction can be performed at room temperature or with gentle heating, depending on the reactivity of the amine.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield the desired β-amino alcohol.

Synthetic Pathway Visualization

The following diagram illustrates a common and valuable synthetic application of this compound: the synthesis of a β-amino alcohol, a key pharmacophore. This two-step sequence involves the initial ring-opening of the epoxide by an amine, followed by a potential subsequent reaction of the terminal alkene, for instance, through a cross-coupling reaction to introduce further complexity.

Caption: Synthetic pathway from this compound to a functionalized bioactive scaffold.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial starting material for the synthesis of a variety of biologically active molecules. Its utility stems from the ability to introduce both chirality and multiple functional groups in a controlled manner.

-

Chiral Building Block: The chiral versions of this compound are particularly valuable in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is critical for efficacy and safety. It has been utilized in the synthesis of fragments of complex natural products and drugs, including the anticancer agent Halaven.[7]

-

Synthesis of Bioactive Scaffolds: The epoxide ring is susceptible to opening by a wide range of nucleophiles (amines, alcohols, thiols, etc.), allowing for the introduction of diverse functional groups. The terminal alkene provides a handle for further modifications, such as metathesis, hydroboration-oxidation, or cycloaddition reactions. This dual reactivity makes it an ideal scaffold for building libraries of compounds for high-throughput screening in drug discovery programs.

-

Prostaglandin (B15479496) Synthesis: While direct interaction is not extensively documented, the structural motifs accessible from this compound are relevant to the synthesis of prostaglandin analogs. Prostaglandins are key signaling molecules in inflammation, and their synthetic analogs are important therapeutic agents. The ability to introduce hydroxyl and other functional groups with stereochemical control is a key aspect of prostaglandin synthesis.[9]

-

NF-κB Pathway Modulation: The NF-κB signaling pathway is a critical regulator of inflammation and immune responses, and its dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[10][11] While direct modulation by this compound is not a primary application, the synthesis of novel small molecules that can inhibit or activate this pathway is a major focus of drug discovery. The diverse scaffolds that can be generated from this compound are potential candidates for development as NF-κB modulators.

References

- 1. 1,2-环氧基-5-己烯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound 96.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. calpaclab.com [calpaclab.com]

- 4. rheniumshop.co.il [rheniumshop.co.il]

- 5. fishersci.com [fishersci.com]

- 6. Page loading... [wap.guidechem.com]

- 7. Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System [mdpi.com]

- 9. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontierspartnerships.org [frontierspartnerships.org]

- 11. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Ring-Opening Reactions of 1,2-Epoxy-5-hexene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Epoxy-5-hexene is a versatile bifunctional molecule containing a reactive epoxide ring and a terminal alkene. This unique structure makes it a valuable chiral building block in organic synthesis, particularly for the construction of complex molecules with applications in drug development and materials science. The high ring strain of the epoxide allows for facile ring-opening by a variety of nucleophiles, leading to the formation of 1,2-disubstituted hexene derivatives. This reactivity is crucial in the synthesis of intermediates for various pharmaceuticals, including the anticancer drug Halaven.[1]

This document provides detailed application notes and experimental protocols for the ring-opening reactions of this compound with common nucleophiles, including amines, alcohols, thiols, and cyanide. The protocols are designed to be readily applicable in a research setting.

General Principles of Ring-Opening Reactions

The ring-opening of epoxides can proceed through either an acid-catalyzed or a base-catalyzed mechanism, with distinct regioselectivity.

-

Acid-Catalyzed Ring-Opening: Under acidic conditions, the epoxide oxygen is first protonated, making the epoxide a better electrophile. The nucleophile then attacks the more substituted carbon atom (C2 in the case of this compound), following an SN1-like mechanism. This is because the partial positive charge in the transition state is better stabilized at the more substituted carbon. The result is the formation of a trans-1,2-disubstituted product.[2]

-

Base-Catalyzed Ring-Opening: Under basic or neutral conditions, a strong nucleophile attacks the epoxide directly in an SN2 fashion. Due to steric hindrance, the nucleophile preferentially attacks the less substituted carbon atom (C1). This also results in a trans-1,2-disubstituted product.[2][3]

The regioselectivity of these reactions is a key consideration in synthetic planning, allowing for the controlled formation of specific isomers.

Experimental Protocols

The following protocols are provided as a guide for the ring-opening of this compound with various nucleophiles. All reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Reaction with Amines (Synthesis of 1-Amino-hex-5-en-2-ol)

The reaction of this compound with amines is a common method for the synthesis of β-amino alcohols, which are important intermediates in medicinal chemistry.[4] The reaction typically proceeds with high regioselectivity, with the amine attacking the less substituted carbon of the epoxide. A metal- and solvent-free protocol using acetic acid as a mediator has been reported for the regioselective ring-opening of epoxides with amines.[2][5]

Protocol: Acetic Acid-Mediated Aminolysis

-

Reactants:

-

This compound (1.0 mmol, 98.14 mg)

-

Primary or Secondary Amine (e.g., Benzylamine) (1.2 mmol)

-

Acetic Acid (1.0 mmol, 57 µL)

-

-

Procedure:

-

To a stirred solution of the amine in a round-bottom flask, add the acetic acid.

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (B1210297) (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes) to afford the desired 1-amino-hex-5-en-2-ol.

-

Expected Product: 1-(Benzylamino)hex-5-en-2-ol.

Quantitative Data:

| Nucleophile | Product | Reaction Time (h) | Yield (%) | Reference |

| Benzylamine | 1-(Benzylamino)hex-5-en-2-ol | 2.5 | 92 | [2][5] |

| Aniline | 1-(Phenylamino)hex-5-en-2-ol | 3 | 90 | [2][5] |

| Morpholine | 4-(2-Hydroxyhex-5-en-1-yl)morpholine | 2 | 95 | [2][5] |

Reaction with Alcohols (Synthesis of 1-Alkoxy-hex-5-en-2-ol)

The acid-catalyzed ring-opening of epoxides with alcohols provides β-alkoxy alcohols. Lewis acids are effective catalysts for this transformation.[6][7]

Protocol: Lewis Acid-Catalyzed Alcoholysis

-

Reactants:

-

This compound (1.0 mmol, 98.14 mg)

-

Methanol (B129727) (10 mL, solvent and nucleophile)

-

Scandium(III) triflate (Sc(OTf)₃) (0.05 mmol, 24.6 mg)

-

-

Procedure:

-

Dissolve this compound in methanol in a round-bottom flask.

-

Add scandium(III) triflate to the solution.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with a few drops of triethylamine (B128534).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes) to yield 1-methoxyhex-5-en-2-ol.

-

Expected Product: 1-Methoxyhex-5-en-2-ol.

Quantitative Data:

| Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |

| Methanol | Sc(OTf)₃ | 1.5 | 93 | [6][7] |

| Ethanol (B145695) | Sc(OTf)₃ | 2 | 91 | [6][7] |

| Isopropanol | Sc(OTf)₃ | 3 | 88 | [6][7] |

Reaction with Thiols (Synthesis of 1-(Thio)-hex-5-en-2-ol)